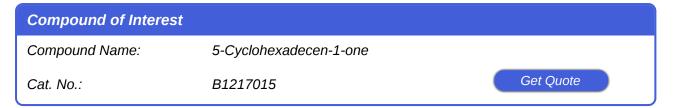


Application Notes and Protocols: Oxy-Cope Rearrangement in Macrocycle Synthesis

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For Researchers, Scientists, and Drug Development Professionals

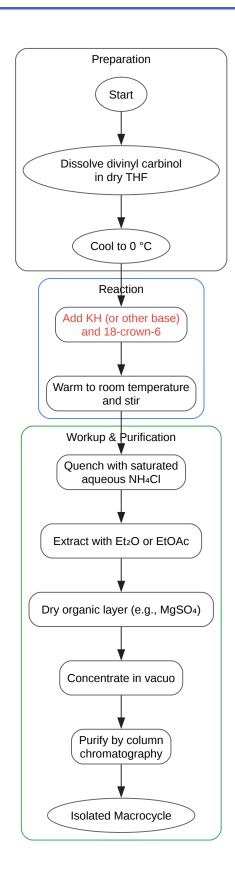
The Oxy-Cope rearrangement, a powerful[1][1]-sigmatropic rearrangement of 1,5-dien-3-ols, has emerged as a strategic tool in the synthesis of macrocycles.[2][3] This reaction, particularly its anionic variant, offers a robust method for ring expansion and the construction of large carbocyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceutically active compounds.[4][5] The key driving force for this transformation is the formation of a thermodynamically stable carbonyl compound from an enol or enolate intermediate, rendering the reaction largely irreversible.[6][7]

Mechanism of the Oxy-Cope Rearrangement

The Oxy-Cope rearrangement proceeds through a concerted, chair-like transition state, which allows for a high degree of stereochemical control.[1][3] The reaction can be initiated thermally or, more commonly, under basic conditions (anionic Oxy-Cope rearrangement), which dramatically accelerates the reaction rate by a factor of 10¹⁰ to 10¹⁷.[8]

The general mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. This intermediate then undergoes a[1][1]-sigmatropic rearrangement to form an enolate, which upon aqueous workup, tautomerizes to the final ketone or aldehyde product.





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